N-(1-methylbenzimidazol-2-yl)oxolane-2-carboxamide
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Overview
Description
N-(1-methylbenzimidazol-2-yl)oxolane-2-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that has significant pharmacological properties. The presence of the benzimidazole moiety in various bioactive molecules has made it a crucial scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylbenzimidazol-2-yl)oxolane-2-carboxamide typically involves the condensation of 1-methylbenzimidazole with oxolane-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylbenzimidazol-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the oxolane ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1-methylbenzimidazol-2-yl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methylbenzimidazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent . The compound may also interfere with enzymatic pathways, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)oxolane-2-carboxamide: Similar structure but with a benzothiazole ring instead of benzimidazole.
2-substituted benzimidazoles: Various derivatives with different substituents at the 2-position of the benzimidazole ring.
Uniqueness
N-(1-methylbenzimidazol-2-yl)oxolane-2-carboxamide is unique due to the presence of both the benzimidazole and oxolane rings, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential as a versatile compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16-10-6-3-2-5-9(10)14-13(16)15-12(17)11-7-4-8-18-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPADIJMBXZDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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